molecular formula C14H16ClNO3 B2475072 tert-Butyl 4-chloro-2-(hydroxymethyl)-1H-indole-1-carboxylate CAS No. 870535-27-6

tert-Butyl 4-chloro-2-(hydroxymethyl)-1H-indole-1-carboxylate

Cat. No.: B2475072
CAS No.: 870535-27-6
M. Wt: 281.74
InChI Key: MJELCIINMGHXDG-UHFFFAOYSA-N
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Description

tert-Butyl 4-chloro-2-(hydroxymethyl)-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a tert-butyl group, a chloro substituent, and a hydroxymethyl group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-chloro-2-(hydroxymethyl)-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Substituent: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction followed by reduction. For example, the Vilsmeier-Haack reaction can be used to formylate the indole, followed by reduction with sodium borohydride.

    tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-chloro-2-(hydroxymethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of tert-Butyl 4-chloro-2-(carboxymethyl)-1H-indole-1-carboxylate.

    Reduction: Formation of tert-Butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate.

    Substitution: Formation of tert-Butyl 4-amino-2-(hydroxymethyl)-1H-indole-1-carboxylate.

Scientific Research Applications

tert-Butyl 4-chloro-2-(hydroxymethyl)-1H-indole-1-carboxylate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-chloro-2-(hydroxymethyl)-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and hydroxymethyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-chloro-1H-indole-1-carboxylate: Lacks the hydroxymethyl group.

    tert-Butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate: Lacks the chloro substituent.

    tert-Butyl 4-amino-2-(hydroxymethyl)-1H-indole-1-carboxylate: Contains an amino group instead of a chloro group.

Uniqueness

tert-Butyl 4-chloro-2-(hydroxymethyl)-1H-indole-1-carboxylate is unique due to the combination of its substituents, which can impart distinct chemical and biological properties. The presence of both chloro and hydroxymethyl groups allows for diverse chemical modifications and potential biological activities.

Properties

IUPAC Name

tert-butyl 4-chloro-2-(hydroxymethyl)indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c1-14(2,3)19-13(18)16-9(8-17)7-10-11(15)5-4-6-12(10)16/h4-7,17H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJELCIINMGHXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C1CO)C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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